[(4-Bromo-3-fluorophenyl)methyl](ethyl)methylamine
Description
(4-Bromo-3-fluorophenyl)methylmethylamine is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a methylamine group
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-13(2)7-8-4-5-9(11)10(12)6-8/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBXVULZHVSDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)methylmethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with ethylamine and a reducing agent such as sodium cyanoborohydride. This step forms the (4-Bromo-3-fluorophenyl)methylmethylamine.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-3-fluorophenyl)methylmethylamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)methylmethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives can be formed.
Oxidation Products: Imines or nitriles can be produced.
Reduction Products: Secondary amines are the major products.
Coupling Products: Biaryl compounds are formed through coupling reactions.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)methylmethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and receptor binding studies.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)methylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
(4-Bromo-3-fluorophenyl)methylmethylamine can be compared with other similar compounds, such as:
(4-Bromo-3-chlorophenyl)methylmethylamine: This compound has a chlorine substituent instead of fluorine, which can affect its reactivity and binding properties.
(4-Bromo-3-methylphenyl)methylmethylamine: The presence of a methyl group instead of fluorine can influence the compound’s steric and electronic properties.
(4-Bromo-3-trifluoromethylphenyl)methylmethylamine: The trifluoromethyl group can significantly alter the compound’s lipophilicity and metabolic stability.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of substituent effects in chemical and biological research.
Biological Activity
(4-Bromo-3-fluorophenyl)methylmethylamine is an organic compound characterized by a substituted phenyl ring with bromine and fluorine atoms, linked to a methylamine group. This compound's unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of (4-Bromo-3-fluorophenyl)methylmethylamine typically involves reductive amination of 4-bromo-3-fluorobenzaldehyde with ethylamine, using sodium cyanoborohydride as a reducing agent. This method is efficient for producing the desired compound with high yield and purity in laboratory settings .
The biological activity of (4-Bromo-3-fluorophenyl)methylmethylamine is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine substituents enhances its binding affinity, potentially allowing it to function as an inhibitor or modulator in various biochemical pathways .
Potential Targets:
- Dopamine Transporter (DAT) : Similar compounds have been studied for their inhibitory effects on DAT, which is crucial in the context of addiction treatment .
- Enzyme Interactions : The compound may also interact with various enzymes involved in metabolic processes, influencing pharmacokinetics and pharmacodynamics.
Biological Activity
The biological activity of (4-Bromo-3-fluorophenyl)methylmethylamine can be categorized into several areas:
1. Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
2. Cognitive Enhancements
Studies have suggested that certain derivatives can enhance cognitive functions by interacting with neurotransmitter receptors, potentially offering therapeutic avenues for cognitive disorders .
3. Inhibition of Enzyme Activity
Preliminary data suggest that (4-Bromo-3-fluorophenyl)methylmethylamine may inhibit specific enzymes involved in metabolic pathways, which could lead to applications in metabolic disorders .
Case Studies
Several studies have explored the biological implications of compounds structurally related to (4-Bromo-3-fluorophenyl)methylmethylamine:
Comparison with Similar Compounds
Comparative studies highlight the influence of substituent groups on biological activity:
| Compound | Substituent | Biological Activity |
|---|---|---|
| (4-Bromo-3-chlorophenyl)methylmethylamine | Chlorine | Moderate DAT inhibition |
| (4-Bromo-3-methylphenyl)methylmethylamine | Methyl | Enhanced cognitive effects |
| (4-Bromo-3-trifluoromethylphenyl)methylmethylamine | Trifluoromethyl | Increased metabolic stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
